![molecular formula C7H18IN5O2 B035486 3-[[amino(nitramido)methylidene]amino]propyl-trimethylazanium iodide CAS No. 101710-60-5](/img/structure/B35486.png)
3-[[amino(nitramido)methylidene]amino]propyl-trimethylazanium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium, (3-(3-nitroguanidino)propyl)trimethyl-, iodide is a quaternary ammonium compound with the molecular formula C7H18IN5O2 This compound is known for its unique chemical structure, which includes a nitroguanidino group attached to a propyl chain, further connected to a trimethylammonium group The iodide ion serves as the counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (3-(3-nitroguanidino)propyl)trimethyl-, iodide typically involves the reaction of 3-(3-nitroguanidino)propylamine with trimethylamine in the presence of an iodide source. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound. The reaction can be represented as follows:
3-(3-nitroguanidino)propylamine+trimethylamine+iodide source→Ammonium, (3-(3-nitroguanidino)propyl)trimethyl-, iodide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium, (3-(3-nitroguanidino)propyl)trimethyl-, iodide can undergo various chemical reactions, including:
Oxidation: The nitroguanidino group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The iodide ion can be substituted with other anions through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Ion exchange resins or other halide salts can facilitate the substitution of the iodide ion.
Major Products Formed
Oxidation: Products may include oxidized derivatives of the nitroguanidino group.
Reduction: The primary product is the corresponding amine derivative.
Substitution: The major product is the quaternary ammonium compound with a different counterion.
Aplicaciones Científicas De Investigación
Ammonium, (3-(3-nitroguanidino)propyl)trimethyl-, iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a phase transfer catalyst.
Biology: Investigated for its potential antimicrobial properties and interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of Ammonium, (3-(3-nitroguanidino)propyl)trimethyl-, iodide involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. The nitroguanidino group may interact with specific molecular targets, affecting cellular processes. The exact pathways and molecular targets are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
N,N,N-Trimethyl-3-(3-nitroguanidino)propan-1-aminium: Similar structure but with different counterions.
Trimethyl-1-propanaminium iodide: Lacks the nitroguanidino group.
Quaternized chitosan derivatives: Polymers with quaternary ammonium groups.
Uniqueness
Ammonium, (3-(3-nitroguanidino)propyl)trimethyl-, iodide is unique due to the presence of both the nitroguanidino and quaternary ammonium groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
101710-60-5 |
|---|---|
Fórmula molecular |
C7H18IN5O2 |
Peso molecular |
331.16 g/mol |
Nombre IUPAC |
3-[[amino(nitramido)methylidene]amino]propyl-trimethylazanium;iodide |
InChI |
InChI=1S/C7H18N5O2.HI/c1-12(2,3)6-4-5-9-7(8)10-11(13)14;/h4-6H2,1-3H3,(H3,8,9,10);1H/q+1;/p-1 |
Clave InChI |
DSUQYGWLXGSJPZ-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CCCN=C(N)N[N+](=O)[O-].[I-] |
SMILES canónico |
C[N+](C)(C)CCCN=C(N)N[N+](=O)[O-].[I-] |
Sinónimos |
3-[(amino-nitramido-methylidene)amino]propyl-trimethyl-azanium iodide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


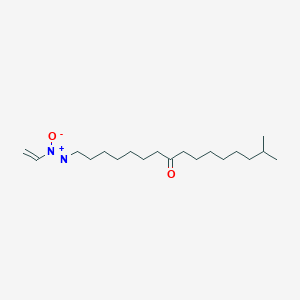




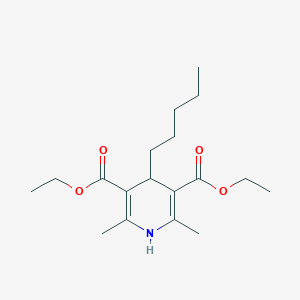

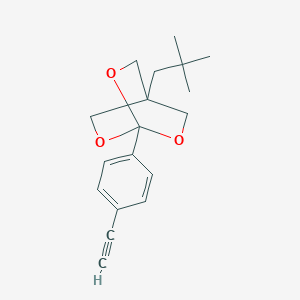
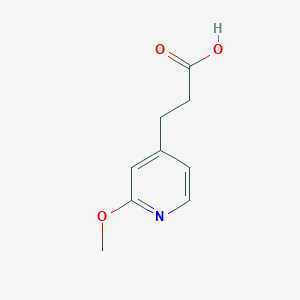
![4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile](/img/structure/B35426.png)
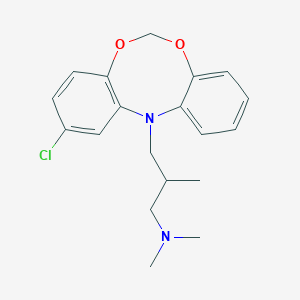


![3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B35432.png)
